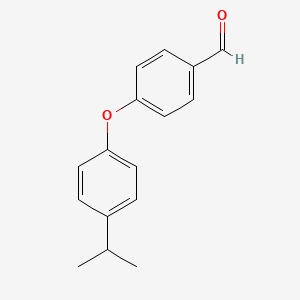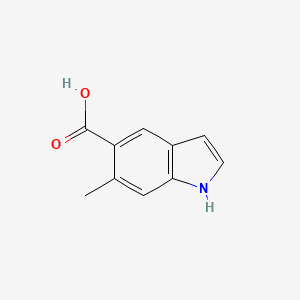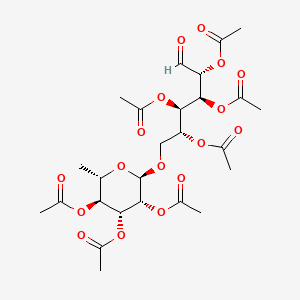
1-(6-Chloropyridin-3-yl)propan-1-one
Descripción general
Descripción
1-(6-Chloropyridin-3-yl)propan-1-one is a chemical compound with the molecular formula C8H8ClNO . It is also known by its IUPAC name, 1-(6-chloropyridin-3-yl)propan-1-one .
Molecular Structure Analysis
The molecular structure of 1-(6-Chloropyridin-3-yl)propan-1-one consists of a pyridine ring attached to a propone group . The molecular weight of the compound is 169.61 .Physical And Chemical Properties Analysis
1-(6-Chloropyridin-3-yl)propan-1-one has a boiling point of 292.5ºC at 760 mmHg and a density of 1.189g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Imidazolidin-2-imine Derivatives
The compound is used in the synthesis of 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-imine . This process involves the reduction of imidacloprid by activated Fe in conc. HCl to obtain a dis-nitro imidacloprid . The synthesized compound is further characterized by IR, PMR, and LC-MS/MS spectral analysis .
Production of N-Methylmethanamine
A method for the continuous production of 1-(6-chloropyridin-3-yl)-N-methylmethanamine has been patented . This method offers a high yield of the product in a short time .
Toxicity Studies
The compound is used in toxicity studies, particularly in relation to its metabolite 1-[(6-chloropyridin-3-yl)methyl]imidazolidin-2-one . These studies investigate the acute and chronic toxicity of the compound and its metabolite in Apis mellifera .
Pesticide Research
The compound is a key ingredient in the synthesis of imidacloprid, a widely used neonicotinoid insecticide . Research into the synthesis and application of this insecticide often involves the use of 1-(6-Chloropyridin-3-yl)propan-1-one .
Catalyst Research
The compound is used in research into catalytic hydrogenations . Various methods of homogeneous and heterogeneous catalytic hydrogenations have been reported, and the compound plays a role in these processes .
Environmental Impact Studies
Given its use in pesticides, the compound is often studied for its environmental impact, particularly its effect on non-target organisms . These studies help inform regulations and safety guidelines for the use of such compounds .
Propiedades
IUPAC Name |
1-(6-chloropyridin-3-yl)propan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO/c1-2-7(11)6-3-4-8(9)10-5-6/h3-5H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UEASVECCOHTXTK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C1=CN=C(C=C1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00617071 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
169.61 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(6-Chloropyridin-3-yl)propan-1-one | |
CAS RN |
872088-03-4 | |
| Record name | 1-(6-Chloropyridin-3-yl)propan-1-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00617071 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details








Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[1-(2,2-Dimethylpropyl)piperidin-4-yl]methanol](/img/structure/B1357943.png)
![6-Ethyl-4-(piperazin-1-yl)thieno[2,3-d]pyrimidine](/img/structure/B1357946.png)



![4,6-Dichloro-1-methyl-1h-imidazo[4,5-c]pyridin-7-amine](/img/structure/B1357955.png)
![5-Chloro-8-methyl-8H-imidazo-[4,5-d]thiazolo[5,4-b]pyridin-2-amine](/img/structure/B1357956.png)
![[1,2,4]Triazolo[4,3-a]pyridin-3-ylmethanol](/img/structure/B1357960.png)


![5-[3-(Dimethylamino)pyrrolidin-1-yl]pyridin-2-amine](/img/structure/B1357966.png)
